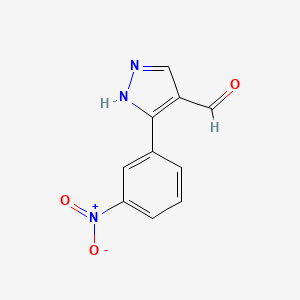
3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde: is an organic compound that belongs to the class of phenylpyrazoles. This compound features a pyrazole ring substituted with a nitrophenyl group at the 3-position and an aldehyde group at the 4-position. Phenylpyrazoles are known for their diverse biological activities and are often used in medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Formylation: The aldehyde group can be introduced using a formylation reagent such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide).
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: 3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(3-aminophenyl)-1H-pyrazole-4-carbaldehyde.
Substitution: Various substituted phenylpyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of heterocyclic compounds: Used as an intermediate in the synthesis of various heterocyclic compounds with potential biological activities.
Biology:
Enzyme inhibitors: Some derivatives of phenylpyrazoles are known to inhibit specific enzymes, making them useful in biochemical research.
Medicine:
Drug development: Phenylpyrazoles are explored for their potential as therapeutic agents in treating diseases such as cancer, inflammation, and infections.
Industry:
Agrochemicals: Used in the development of pesticides and herbicides due to their biological activity against pests and weeds.
Mechanism of Action
The mechanism of action of 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitrophenyl group can interact with the enzyme’s active site through various non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with the nitro group at the 4-position of the phenyl ring.
3-(3-nitrophenyl)-1H-pyrazole-5-carbaldehyde: Similar structure but with the aldehyde group at the 5-position of the pyrazole ring.
3-(3-aminophenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with an amino group instead of a nitro group.
Uniqueness: The unique positioning of the nitro and aldehyde groups in 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde imparts specific chemical reactivity and biological activity, making it distinct from its analogs. The presence of both electron-withdrawing (nitro) and electron-donating (aldehyde) groups can influence the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
5-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-6-8-5-11-12-10(8)7-2-1-3-9(4-7)13(15)16/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSRMBHWRSZMRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=NN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354573 | |
| Record name | 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26033-25-0 | |
| Record name | 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


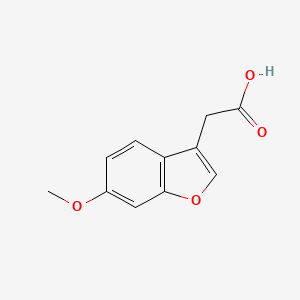
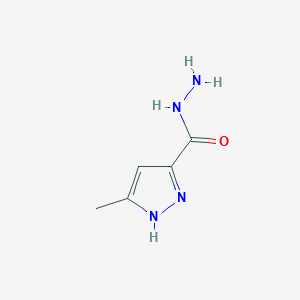
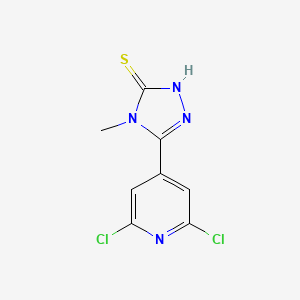
![1-[4-(Difluoromethoxy)phenyl]ethan-1-one](/img/structure/B1348990.png)
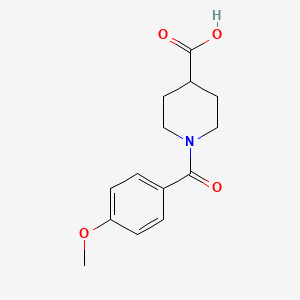
![(5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1349004.png)
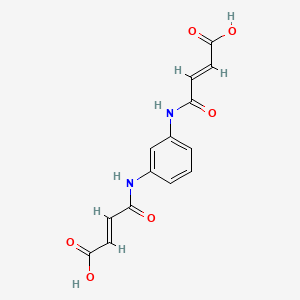
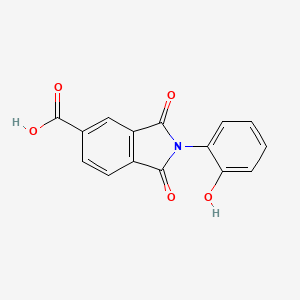
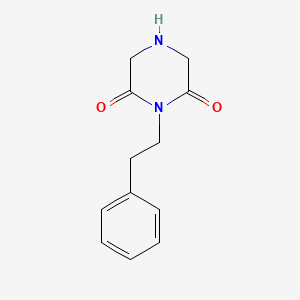
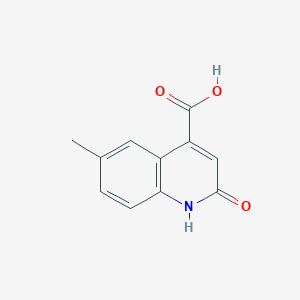


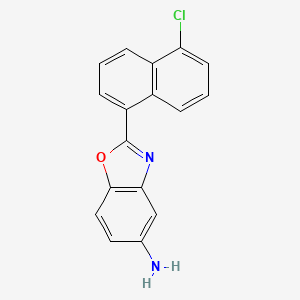
![5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B1349019.png)
